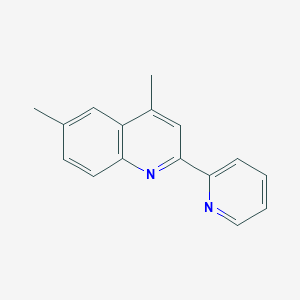![molecular formula C12H19P B14251118 [2,6-Di(propan-2-yl)phenyl]phosphane CAS No. 512803-13-3](/img/structure/B14251118.png)
[2,6-Di(propan-2-yl)phenyl]phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,6-Di(propan-2-yl)phenyl]phosphane: is an organophosphorus compound with the molecular formula C12H19P It is characterized by the presence of a phosphane group attached to a phenyl ring substituted with two isopropyl groups at the 2 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2,6-Di(propan-2-yl)phenyl]phosphane typically involves the reaction of 2,6-di(propan-2-yl)phenyl lithium with a suitable phosphorus halide, such as phosphorus trichloride. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction. The general reaction scheme is as follows:
2,6-Di(propan-2-yl)phenyl lithium+PCl3→this compound+LiCl
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions: [2,6-Di(propan-2-yl)phenyl]phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: It can participate in substitution reactions where the phosphane group is replaced by other functional groups under suitable conditions.
Coordination: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Halogenating agents, nucleophiles.
Coordination: Transition metal salts, solvents like THF or dichloromethane.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phenyl derivatives.
Coordination: Metal-phosphane complexes.
Applications De Recherche Scientifique
Chemistry: In chemistry, [2,6-Di(propan-2-yl)phenyl]phosphane is used as a ligand in the synthesis of metal complexes. These complexes are studied for their catalytic properties in various organic reactions, including cross-coupling reactions and hydrogenation.
Biology and Medicine: The compound’s derivatives are explored for potential biological activities. Phosphane ligands are known to enhance the stability and activity of metal-based drugs, making them of interest in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its role as a ligand in catalysis is particularly valuable in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of [2,6-Di(propan-2-yl)phenyl]phosphane primarily involves its ability to coordinate with metal centers. The phosphane group donates electron density to the metal, stabilizing the metal center and facilitating various catalytic processes. The molecular targets include transition metals like palladium, platinum, and rhodium, which are commonly used in catalysis.
Comparaison Avec Des Composés Similaires
Triphenylphosphane: Another widely used phosphane ligand with three phenyl groups.
Di-tert-butylphosphane: A phosphane ligand with two tert-butyl groups.
Dicyclohexylphosphane: A phosphane ligand with two cyclohexyl groups.
Uniqueness: [2,6-Di(propan-2-yl)phenyl]phosphane is unique due to the steric hindrance provided by the isopropyl groups, which can influence the reactivity and selectivity of the metal complexes it forms. This steric effect can lead to different catalytic properties compared to other phosphane ligands.
Propriétés
Numéro CAS |
512803-13-3 |
|---|---|
Formule moléculaire |
C12H19P |
Poids moléculaire |
194.25 g/mol |
Nom IUPAC |
[2,6-di(propan-2-yl)phenyl]phosphane |
InChI |
InChI=1S/C12H19P/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9H,13H2,1-4H3 |
Clé InChI |
ZMGZUVHQQIEWJD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(C)C)P |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


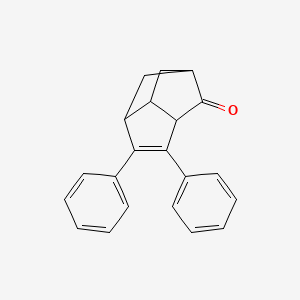
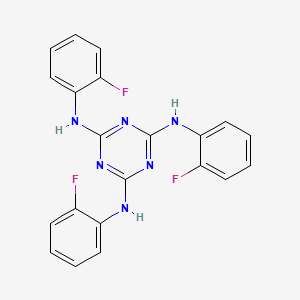
![N~1~,N~3~-Bis[4-(carbamoylsulfamoyl)phenyl]propanediamide](/img/structure/B14251050.png)

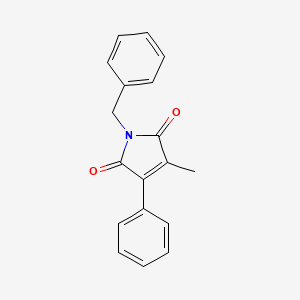
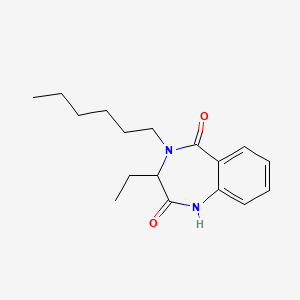
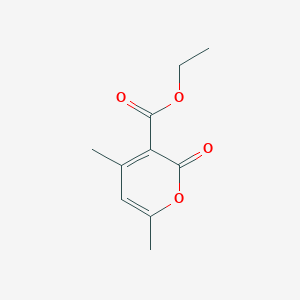
![3-[[(2S)-1-hydroxybutan-2-yl]amino]propane-1-sulfonic Acid](/img/structure/B14251089.png)
![3-[(3,4-Dichlorophenyl)methylidene]-1,5-diphenylpyrrolidine-2,4-dione](/img/structure/B14251091.png)

![L-Alaninamide, N-[(phenylmethoxy)carbonyl]-L-valyl-N-[(1R)-3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]-(9CI)](/img/structure/B14251102.png)
![4-{4-(3-Chlorophenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14251109.png)
